

# Independent Verification of XY028-140's Potency: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	XY028-140	
Cat. No.:	B10824900	Get Quote

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **XY028-140**'s performance against other alternatives, supported by experimental data from published studies. As of late 2025, independent verification of **XY028-140**'s potency beyond the initial discovery publication remains limited. The data presented here is primarily derived from the foundational study by Wu et al. (2021) in Nature Cancer.

### **Executive Summary**

XY028-140, also known as MS140, is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). It functions by forming a ternary complex between the target protein (CDK4/6) and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6. This mechanism of action effectively inhibits the Retinoblastoma (Rb)-E2F signaling pathway, a critical regulator of the cell cycle. The primary research indicates that XY028-140 demonstrates greater potency in suppressing cell growth in certain cancer cell lines compared to the CDK4/6 inhibitor Palbociclib. However, a lack of independent studies necessitates careful consideration of the existing data.

### **Data Presentation: Quantitative Comparison**

The following tables summarize the quantitative data on **XY028-140**'s potency from the foundational study by Wu et al., 2021.

Table 1: In Vitro Kinase Inhibitory Potency of XY028-140



Target	IC50 (nM)
CDK4/cyclin D1	0.38[1]
CDK6/cyclin D1	0.28[1]

Table 2: Cellular Degradation and Anti-proliferative Activity of **XY028-140** in a CDK4/6i-Sensitive Cell Line (Colo205)

Parameter	Value
CDK4 Degradation	
DC50	~10 nM
Dmax	>90%
CDK6 Degradation	
DC50	~10 nM
Dmax	>90%
Anti-proliferative Activity	
IC50	< 30 nM

DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation. Data are estimated from graphical representations in Wu et al., 2021.

Table 3: Comparative Anti-proliferative Activity of **XY028-140** and Palbociclib in CDK4/6i-Sensitive Hematological Cancer Cell Lines

Cell Line	XY028-140 GI50 (nM)	Palbociclib GI50 (nM)
Jeko-1	1.6	18.2
Mino	3.5	45.7
Granta-519	4.1	68.3
Z-138	2.8	85.1



GI50: Concentration for 50% growth inhibition. Data from Extended Data Fig. 5e of Wu et al., 2021.

## **Experimental Protocols**

Detailed methodologies for key experiments cited are provided below, based on the descriptions in Wu et al., 2021.

### **Cell Viability Assay**

- Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 3,000-5,000 cells per well.
- Compound Treatment: After 24 hours, cells were treated with a range of concentrations of XY028-140 or comparator compounds.
- Incubation: Cells were incubated for 72 to 96 hours.
- Viability Assessment: Cell viability was determined using a resazurin-based assay (e.g., CellTiter-Blue) or a similar colorimetric method, measuring fluorescence or absorbance to quantify the number of viable cells.
- Data Analysis: GI50 values were calculated using non-linear regression analysis.

### **Western Blotting for Protein Degradation**

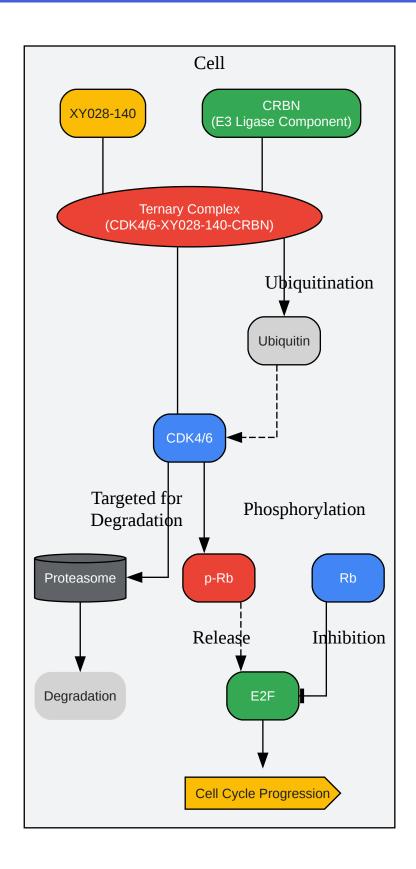
- Cell Treatment: Cells were treated with specified concentrations of XY028-140 for various time points (e.g., 5 hours for dose-response, or a time course from 0 to 24 hours).
- Cell Lysis: Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.
- SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.



- Immunoblotting: Membranes were blocked and then incubated with primary antibodies against CDK4, CDK6, p-Rb, Rb, and a loading control (e.g., β-actin or Vinculin).
- Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
- Quantification: Band intensities were quantified using densitometry software.

# Mandatory Visualization Signaling Pathway of XY028-140



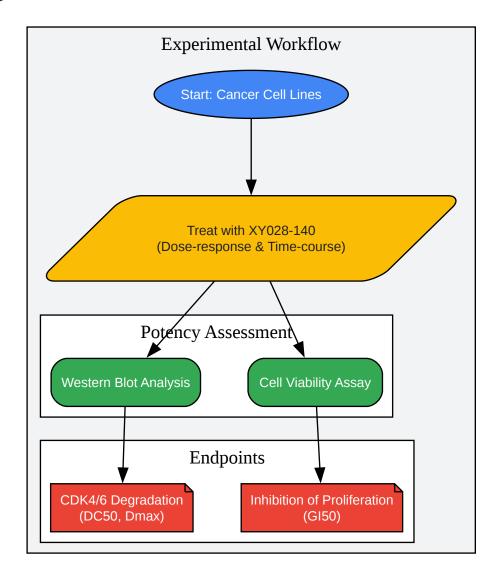


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Caption: Mechanism of XY028-140-induced degradation of CDK4/6 and cell cycle arrest.



# Experimental Workflow for Assessing XY028-140 Potency



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Caption: Workflow for evaluating the degradation and anti-proliferative potency of XY028-140.

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### References

- 1. axonmedchem.com [axonmedchem.com]
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